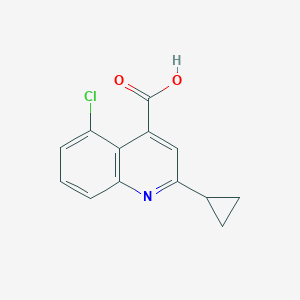
5-Chloro-2-cyclopropylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-cyclopropylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in various scientific fields. Quinoline derivatives are significant due to their broad spectrum of biological activities and their role as building blocks in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-cyclopropylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatins react with ketones under acidic conditions to form quinoline-4-carboxylic acid derivatives . Another method includes the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.
化学反応の分析
Types of Reactions
5-Chloro-2-cyclopropylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives with additional oxygen-containing functional groups.
科学的研究の応用
5-Chloro-2-cyclopropylquinoline-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 5-Chloro-2-cyclopropylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes .
類似化合物との比較
Similar Compounds
2-Chloroquinoline-3-carboaldehyde: Another quinoline derivative with similar structural features.
Quinoline-4-carboxylic acid: A closely related compound with a similar core structure.
Uniqueness
5-Chloro-2-cyclopropylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H10ClNO2 |
|---|---|
分子量 |
247.67 g/mol |
IUPAC名 |
5-chloro-2-cyclopropylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO2/c14-9-2-1-3-10-12(9)8(13(16)17)6-11(15-10)7-4-5-7/h1-3,6-7H,4-5H2,(H,16,17) |
InChIキー |
CZWADRSHFGOMNA-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC3=C(C(=CC=C3)Cl)C(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




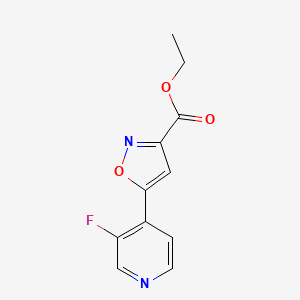
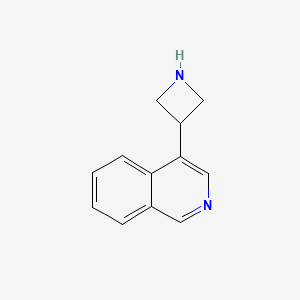
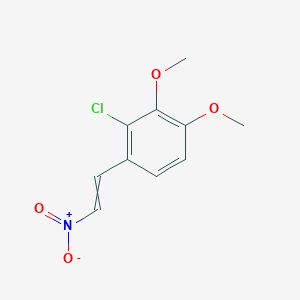
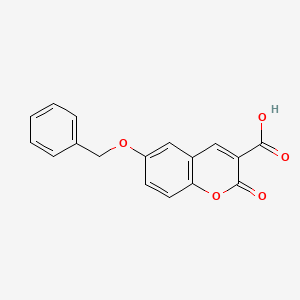

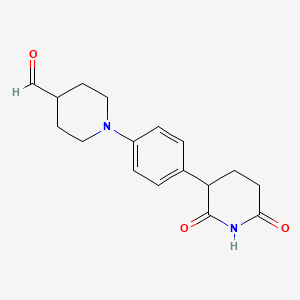


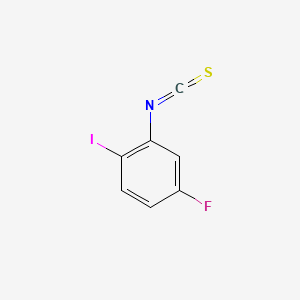
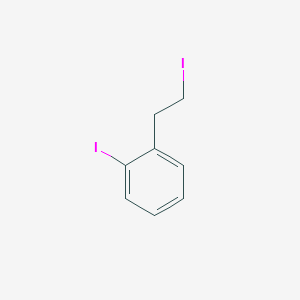

![1-[[(2S)-1-ethoxy-3-hydroxy-1-oxopropan-2-yl]-sulfinoamino]-4-methylbenzene](/img/structure/B13691913.png)
